[2-(phenylsulfanyl)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate
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Overview
Description
Scientific Research Applications
Anti-Helicobacter pylori Agents
Research has demonstrated the efficacy of a related compound, 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2-methylphenyl]sulfanyl)ethyl carbamates, in combating the gastric pathogen Helicobacter pylori. This compound, referred to as a prototype carbamate, showed promising activity against various H. pylori strains, including those resistant to conventional treatments like metronidazole or clarithromycin. Its pharmacokinetic profile suggests potential as a novel anti-H. pylori agent (Carcanague et al., 2002).
Anthelmintic Activity
Several studies have explored the use of imidazo[1,2-alpha]pyridine-2-carbamates as anthelmintics. For example, methyl 6-(phenylsulfanyl)imidazo[1,2-alpha]pyridine-2-carbamate has shown potent activity against a range of helminths in animals like sheep and cattle. This compound represents a new class of anthelmintics effective against intestinal and systemic parasitism (Bochis et al., 1978; Bochis et al., 1981).
Antileukemic Activity
Bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, related to the class of compounds , have demonstrated antileukemic activity in vivo. One such compound, 5,6-dihydro-8-methoxy-1,2- bis(hydroxymethyl)pyrrolo[2,1-a]isoquinoline bis[N-(2-propyl)carbamate], showed significant activity against P388 lymphocytic leukemia (Anderson et al., 1988).
Chromosome Preparation for Cytogenetic Analysis
Methyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl) carbamate has been identified as a non-toxic substitute for colchicine in preparing quality metaphase chromosomes from normal and tumor cells for cytogenetic analysis. This compound efficiently blocks cell proliferation and is suggested as an efficient alternative for routine cytogenetic analysis (Baru et al., 2016).
Mechanistic Insights in Chemical Reactions
Research into the mechanism of alkaline hydrolysis of phenyl N-methyl-N-(2-pyridyl)carbamate, a structurally related compound, offers insights into nucleophilic catalysis versus general base catalysis in chemical reactions. Such studies contribute to the understanding of reaction mechanisms in organic chemistry (Silva et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
(2-phenylsulfanylpyridin-3-yl)methyl N-(2-methylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-15-8-5-6-12-18(15)22-20(23)24-14-16-9-7-13-21-19(16)25-17-10-3-2-4-11-17/h2-13H,14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOQOWVJCZGVQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OCC2=C(N=CC=C2)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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